molecular formula C20H22N4O4 B2600897 1-(3,4-Dimethoxybenzyl)-3-(2-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)phenyl)urea CAS No. 1448044-47-0

1-(3,4-Dimethoxybenzyl)-3-(2-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)phenyl)urea

Katalognummer: B2600897
CAS-Nummer: 1448044-47-0
Molekulargewicht: 382.42
InChI-Schlüssel: CFOZHJLPOMRYPI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(3,4-Dimethoxybenzyl)-3-(2-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)phenyl)urea is a useful research compound. Its molecular formula is C20H22N4O4 and its molecular weight is 382.42. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

1-(3,4-Dimethoxybenzyl)-3-(2-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)phenyl)urea is a compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article explores its biological activity, focusing on antimicrobial, anticancer, anti-inflammatory, and antioxidant properties.

Chemical Structure and Properties

The compound's structure features a 1,3,4-oxadiazole moiety, which is known for conferring various biological activities. The presence of the methoxybenzyl group enhances its lipophilicity and may influence its interaction with biological targets.

Antimicrobial Activity

Research indicates that compounds containing the 1,3,4-oxadiazole ring exhibit significant antimicrobial properties. For instance:

  • A study demonstrated that derivatives of 1,3,4-oxadiazole showed broad-spectrum antibacterial activity against pathogens such as Staphylococcus aureus and Escherichia coli .
  • Specific derivatives of the oxadiazole scaffold were noted for their effectiveness against both Gram-positive and Gram-negative bacteria .

Table 1: Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives

CompoundTarget PathogenActivity Level
1aE. coliModerate
1bS. aureusHigh
1cPseudomonas aeruginosaLow

Anticancer Activity

The anticancer potential of oxadiazole derivatives has been extensively studied:

  • Compounds similar to this compound have shown promising results in inhibiting cancer cell proliferation. For example, certain derivatives demonstrated IC50 values in the low micromolar range against various cancer cell lines .
  • Specifically, studies have highlighted the ability of these compounds to induce apoptosis in cancer cells through mechanisms involving caspase activation .

Table 2: Anticancer Activity of Selected Oxadiazole Derivatives

CompoundCancer Cell LineIC50 (µM)
2aMCF-75.0
2bA5498.0
2cHeLa6.5

Anti-inflammatory Activity

The anti-inflammatory effects of oxadiazole derivatives have also been documented:

  • Studies suggest that these compounds can inhibit pro-inflammatory cytokines and reduce inflammation markers in vitro .
  • The mechanism often involves the modulation of NF-kB signaling pathways.

Antioxidant Activity

The antioxidant properties of compounds featuring the oxadiazole ring are significant:

  • Research has shown that some derivatives can scavenge free radicals effectively and reduce oxidative stress markers in cellular models .

Table 3: Antioxidant Activity Assessment

CompoundAssay TypeEC50 (µM)
3aDPPH Scavenging25.0
3bABTS Assay15.0

Case Studies

A notable case study involved a series of synthesized oxadiazole derivatives tested for their biological activities:

  • Study by Dhumal et al. (2016) : This research focused on a series of oxadiazole compounds and their antitubercular activity. The most active compounds showed significant inhibition against Mycobacterium bovis BCG both in active and dormant states .

Eigenschaften

IUPAC Name

1-[(3,4-dimethoxyphenyl)methyl]-3-[2-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]phenyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N4O4/c1-13-22-19(28-24-13)11-15-6-4-5-7-16(15)23-20(25)21-12-14-8-9-17(26-2)18(10-14)27-3/h4-10H,11-12H2,1-3H3,(H2,21,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFOZHJLPOMRYPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=N1)CC2=CC=CC=C2NC(=O)NCC3=CC(=C(C=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.